molecular formula C14H8BrNO3 B13876547 2-(4-Bromophenyl)-5-nitro-1-benzofuran

2-(4-Bromophenyl)-5-nitro-1-benzofuran

Cat. No.: B13876547
M. Wt: 318.12 g/mol
InChI Key: URLGIBYHHSRMLZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-nitro-1-benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-nitro-1-benzofuran typically involves the condensation of 4-bromophenylacetic acid with appropriate reagents to introduce the nitro group and form the benzofuran ring. One common method involves the use of bromine and mercuric oxide to brominate phenylacetic acid, followed by cyclization and nitration reactions . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-nitro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-5-nitro-1-benzofuran.

    Substitution: Various substituted benzofurans depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-nitro-1-benzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom allows for further functionalization, enabling the compound to bind to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-nitro-1-benzofuran is unique due to the combination of the bromophenyl and nitrobenzofuran moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where such properties are desirable.

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

2-(4-bromophenyl)-5-nitro-1-benzofuran

InChI

InChI=1S/C14H8BrNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H

InChI Key

URLGIBYHHSRMLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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